

# Azido-PEG7-amine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Azido-PEG7-amine

Cat. No.: B605880

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## Introduction

**Azido-PEG7-amine** is a heterobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal azide group and a primary amine, connected by a seven-unit polyethylene glycol (PEG) spacer, allows for precise and efficient coupling of diverse molecular entities. This guide provides an in-depth overview of the chemical and physical properties of **Azido-PEG7-amine**, detailed experimental protocols for its application, and visualizations of relevant workflows.

## Core Properties of Azido-PEG7-amine

**Azido-PEG7-amine** is a well-characterized molecule with consistent properties across various suppliers. The following tables summarize its key quantitative data.

## Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>16</sub> H <sub>34</sub> N <sub>4</sub> O <sub>7</sub>	[1][2]
Molecular Weight	394.46 g/mol	[2]
CAS Number	1333154-77-0	[1]
Appearance	Colorless to light yellow liquid or solid/viscous liquid	
Purity	≥90% to >98%	
Spacer Arm Length	28.8 Å (25 atoms)	

## Solubility and Storage

Property	Details	Source(s)
Solubility	Soluble in DMSO (10 mg/mL), PBS (pH 7.2, 1 mg/mL), Methylene chloride, Acetonitrile, DMAC	
Storage Conditions	-20°C, protect from light. Can be shipped at room temperature.	
Stability	Stable for at least 2 years when stored properly.	

## Key Applications

The bifunctional nature of **Azido-PEG7-amine** makes it a versatile tool for a multitude of applications in research and drug development.

- **Bioconjugation:** The primary amine can be readily coupled to carboxylic acids or activated esters on proteins, peptides, or other biomolecules. The azide group can then be used for subsequent "click" chemistry reactions.

- "Click" Chemistry: The azide functionality allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This is a cornerstone for creating complex bioconjugates.
- Antibody-Drug Conjugates (ADCs): **Azido-PEG7-amine** serves as a non-cleavable linker to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
- PROTACs: It is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.
- Surface Modification: The amine or azide group can be used to functionalize surfaces, such as nanoparticles or microarrays, to attach biomolecules for diagnostic or cell culture applications.
- Drug Delivery: The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated drugs, potentially increasing their circulation time and reducing immunogenicity.

## Experimental Protocols

The following are detailed methodologies for common experiments involving **Azido-PEG7-amine**.

### Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for conjugating an alkyne-containing molecule to **Azido-PEG7-amine**.

Materials:

- **Azido-PEG7-amine**
- Alkyne-functionalized molecule
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate

- Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
- DMSO or other suitable organic solvent

Procedure:

- Reactant Preparation:
  - Dissolve **Azido-PEG7-amine** in TBS or PBS to a final concentration of 10 mM.
  - Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a final concentration of 10 mM.
  - Prepare a 50 mM stock solution of CuSO<sub>4</sub> in deionized water.
  - Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
- Reaction Setup:
  - In a microcentrifuge tube, combine the **Azido-PEG7-amine** solution and the alkyne-functionalized molecule solution. A 1.2 to 2-fold molar excess of one reactant is often used to drive the reaction to completion.
  - Add the CuSO<sub>4</sub> solution to a final concentration of 1 mM.
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
- Reaction Incubation:
  - Vortex the reaction mixture gently.
  - Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
- Purification:

- The resulting triazole-linked conjugate can be purified using standard techniques such as dialysis, size exclusion chromatography, or HPLC.

## Protocol 2: Amine Coupling of Azido-PEG7-amine to a Carboxylic Acid-Containing Molecule

This protocol describes the activation of a carboxylic acid with EDC and NHS for subsequent reaction with the primary amine of **Azido-PEG7-amine**.

Materials:

- **Azido-PEG7-amine**
- Carboxylic acid-containing molecule (e.g., a protein)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer
- Phosphate-buffered saline (PBS)

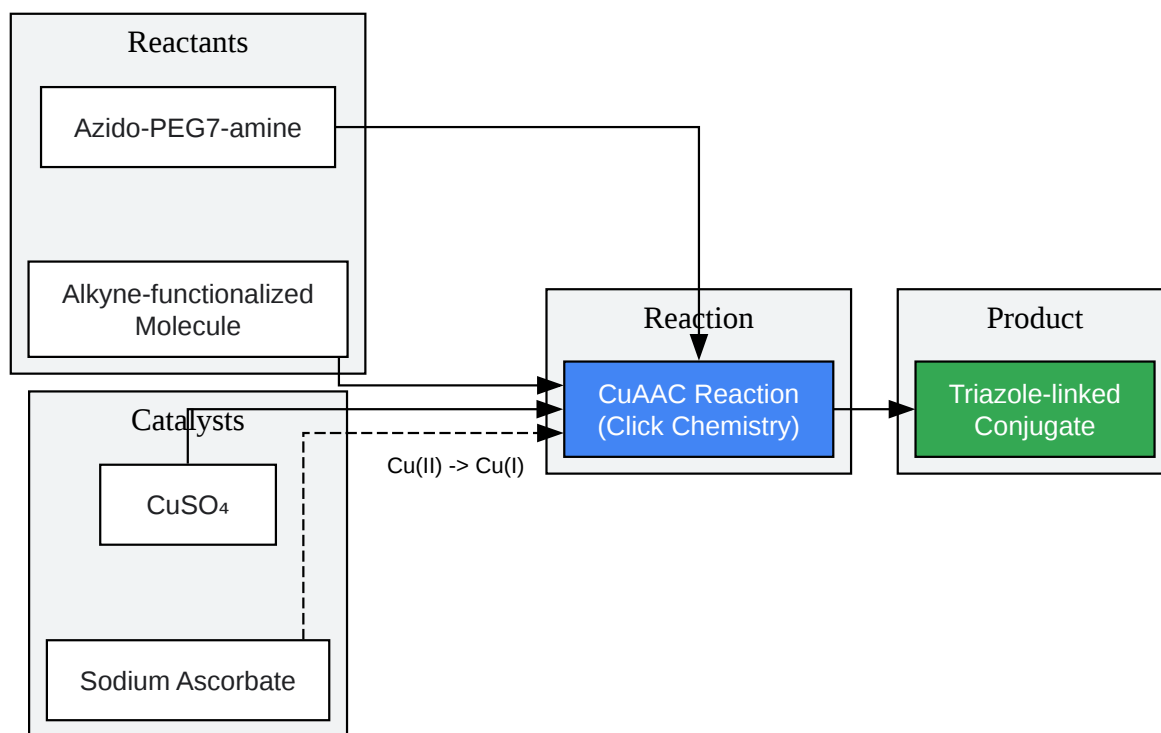
Procedure:

- Activation of Carboxylic Acid:
  - Dissolve the carboxylic acid-containing molecule in MES buffer (pH 5.5-6.0).
  - Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the solution.
  - Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation Reaction:
  - Dissolve **Azido-PEG7-amine** in PBS (pH 7.4).

- Add the **Azido-PEG7-amine** solution to the activated carboxylic acid solution. A 10 to 50-fold molar excess of the **Azido-PEG7-amine** is typically used.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching and Purification:
  - Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.
  - Purify the resulting conjugate by dialysis against PBS or by using size exclusion chromatography to remove unreacted **Azido-PEG7-amine** and byproducts.

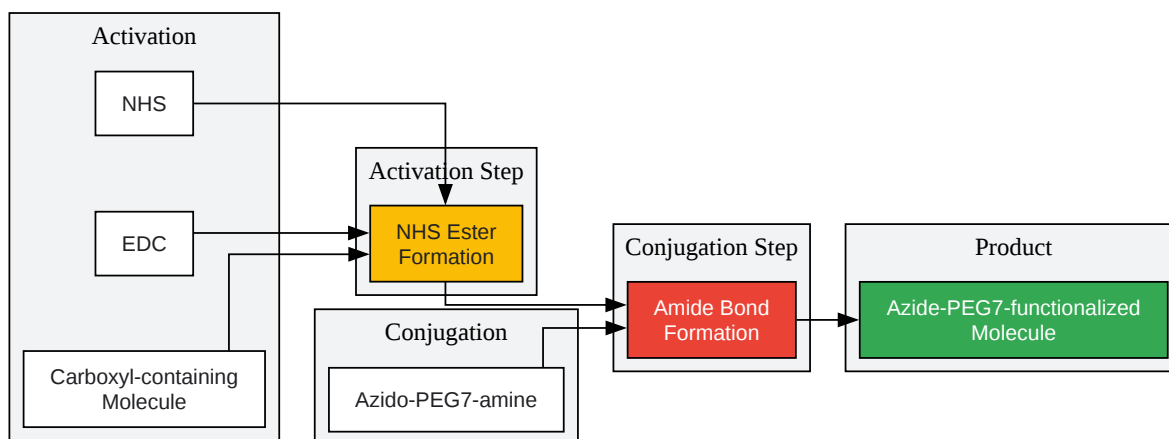
## Visualizations

The following diagrams illustrate key experimental workflows involving **Azido-PEG7-amine**.



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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



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Caption: Workflow for Amine Coupling via EDC/NHS Chemistry.

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## References

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